(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid, also known as CW069, is a small molecule identified as an allosteric inhibitor of the kinesin family member C1 (KIFC1, also known as HSET). [, , , , ] KIFC1 is a minus end-directed motor protein essential for centrosome clustering, a process crucial for the survival of cancer cells with supernumerary centrosomes. [, , , , ] CW069 acts by disrupting this clustering mechanism, leading to multipolar mitosis and ultimately cell death in cancer cells. [, , , , ] Notably, CW069 exhibits selectivity for cancer cells with extra centrosomes and has shown minimal impact on normal cells. [, ] This selectivity makes CW069 a promising candidate for the development of new cancer therapeutics. [, , , , ]
CW069 is a synthetic compound identified as an allosteric inhibitor targeting the kinesin family member C1 and HSET (Heterogeneous Nuclear Ribonucleoprotein E1), both of which are motor proteins involved in cellular processes such as mitosis and centrosome clustering. The discovery of CW069 emerged from a comprehensive design and synthesis approach that integrated computational methods with biological evaluations, leading to its identification as a potential therapeutic agent against cancers characterized by supernumerary centrosomes .
CW069 is classified as a small-molecule inhibitor. Its chemical formula is , with a molecular weight of approximately 500.337 g/mol . The compound has been extensively studied for its effects on cancer cell viability, particularly in prostate cancer and other malignancies where abnormal centrosome numbers contribute to chromosomal instability .
The synthesis of CW069 involved a convergent synthesis strategy that allowed for efficient assembly of the compound from various precursors. This method was developed to optimize the compound's efficacy while minimizing potential side effects. The design process utilized high-throughput screening techniques alongside in silico modeling to evaluate the binding affinity of CW069 to its target proteins .
The synthetic pathway typically includes:
CW069 primarily acts by inhibiting the activity of KIFC1 and HSET, leading to disrupted mitotic spindle formation in cancer cells. The compound induces multipolar spindle formation, which is detrimental to cell viability in cells with supernumerary centrosomes. This reaction mechanism is crucial for understanding how CW069 can selectively target cancer cells while sparing normal cells .
CW069 operates through an allosteric mechanism, whereby it binds to sites on HSET that are distinct from the active site, leading to conformational changes that inhibit its motor activity. This inhibition results in the failure of proper spindle pole formation during mitosis, causing errors in chromosome segregation and ultimately leading to apoptosis in cancer cells with abnormal centrosome numbers .
Relevant data indicate that CW069 adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties suitable for drug development .
CW069 has significant potential applications in cancer research and therapy:
KIFC1 (kinesin family member C1), also known as HSET (human spleen embryo tyrosine kinase), is a minus-end-directed motor protein belonging to the kinesin-14 family. It plays a critical role in maintaining mitotic fidelity by facilitating microtubule crosslinking, spindle pole organization, and chromosome congression during cell division [5] [9]. In normal somatic cells, which typically possess two centrosomes, KIFC1 is largely redundant. However, in cancer cells with centrosome amplification (CA)—a hallmark of solid tumors characterized by supernumerary centrosomes—KIFC1 becomes indispensable. It prevents lethal multipolar spindle formation by clustering extra centrosomes into pseudo-bipolar spindles, enabling viable cell division [7] [8]. Mechanistically, KIFC1 hydrolyzes ATP to slide and bundle microtubules, thereby compacting spindle poles and suppressing chromosomal missegregation [6] [9]. This function is particularly crucial in cancer cells with genomic instability, where CA promotes aneuploidy and tumor evolution [8].
Domain | Amino Acid Residues | Function | Biological Impact |
---|---|---|---|
Tail domain | 1–138 | Cargo binding | Organelle/vesicle transport |
Coiled-coil region | 141–297 | Dimerization | Motor complex assembly |
Head/motor domain | 317–663 | ATP hydrolysis, microtubule binding | Microtubule sliding, centrosome clustering |
Centrosome amplification (CA) induces mitotic stress by generating transient multipolar spindles during prometaphase. Uncorrected multipolar divisions cause catastrophic chromosome missegregation and cell death. To evade this, cancer cells employ centrosome clustering—a rescue mechanism that coalesces extra centrosomes into two functional spindle poles [4] [8]. KIFC1 is a master regulator of this process. It mediates the sliding and bundling of microtubules from multiple centrosomes, forming a pseudo-bipolar spindle that permits bipolar division [5] [9]. Depletion of KIFC1 forces cancer cells with CA into multipolar anaphase, leading to apoptosis or irreversible aneuploidy [7] [9]. This dependency creates a therapeutic window: while normal cells remain unaffected, cancer cells with CA are vulnerable to KIFC1 inhibition. Poly-aneuploid cancer cells (PACCs), which exhibit extreme genomic content and stress resilience, rely heavily on KIFC1 to manage their amplified centrosomes, facilitating metastatic spread and therapy resistance [3] [8].
KIFC1 is overexpressed across diverse cancers, including non-small cell lung cancer (NSCLC), prostate adenocarcinoma, triple-negative breast cancer (TNBC), and ovarian carcinoma. Clinically, its upregulation correlates with advanced tumor stage, metastasis, and poor survival [4] [7] [9]. Key drivers of KIFC1 overexpression include:
KIFC1 overexpression confers chemoresistance by sustaining mitotic viability in genomically unstable cells. For example, docetaxel-resistant prostate cancer cells overexpress KIFC1 to cluster amplified centrosomes, circumventing docetaxel-induced mitotic catastrophe [2]. Similarly, NSCLCs with high KIFC1 levels exhibit enhanced survival after platinum-based therapy [7]. KIFC1 also promotes resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) and downregulating pro-apoptotic factors (e.g., Bax) [2].
Cancer Type | Overexpression Frequency | Clinical Association | Functional Consequence |
---|---|---|---|
NSCLC | 60–75% | Reduced overall survival, smoking history, brain metastasis | Enhanced centrosome clustering, GIN |
Prostate adenocarcinoma | 50–65% | Docetaxel resistance, post-surgical recurrence | Suppression of multipolar spindles |
Triple-negative breast | 70–80% | Aneuploidy, metastatic progression | Mitotic escape, EMT promotion |
Cervical cancer | 60% | Tumor stage, lymph node metastasis | USP25-mediated stabilization, MYCBP upregulation |
Ovarian cancer | 50–65% | Platinum resistance, peritoneal metastasis | Centrosome clustering, survival signaling |
Abbreviations: GIN (genomic instability); EMT (epithelial-mesenchymal transition); MYCBP (MYC-binding protein)
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7